molecular formula C13H9BrO B3050195 7-Bromo-9h-fluoren-2-ol CAS No. 24225-51-2

7-Bromo-9h-fluoren-2-ol

Cat. No. B3050195
M. Wt: 261.11 g/mol
InChI Key: PWXRJWFFXLPGQR-UHFFFAOYSA-N
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Patent
US06824709B2

Procedure details

A mixture of 2-bromo-7-acetoxyfluorene (69 g), lithium hydroxide (9 g) and ethylene glycol (350 mL) was heated for one hour while refluxing. The reaction mixture was poured into 6M-hydrochloric acid (300 mL) to terminate the reaction, and the product was extracted with ethyl acetate (350 mL). The ethyl acetate layer was washed with a saturated sodium carbonate aqueous solution and dried on anhydrous magnesium sulfate. A residue obtained by distilling the solvent off under reduced pressure was recrystallized from chloroform to obtain 2-bromo-7-hydroxyfluorene (40 g) of colorless needle crystal. The melting point was 183-184° C.
Name
2-bromo-7-acetoxyfluorene
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([O:15]C(=O)C)=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.[OH-].[Li+].Cl>C(O)CO>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([OH:15])=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-bromo-7-acetoxyfluorene
Quantity
69 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)OC(C)=O
Name
Quantity
9 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (350 mL)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with a saturated sodium carbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
A residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling the solvent off under reduced pressure
CUSTOM
Type
CUSTOM
Details
was recrystallized from chloroform

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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